5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine
Overview
Description
5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine: is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluoroethoxy group and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketones or β-keto esters, under acidic or basic conditions.
Introduction of the Difluoroethoxy Group: The difluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a suitable pyrazole derivative with 2,2-difluoroethanol in the presence of a base like sodium hydride or potassium carbonate.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the difluoroethoxy group, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.
Substitution: Bases like sodium hydride or potassium carbonate, along with suitable alkylating or acylating agents, are commonly used.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules:
Biology
Biological Probes: It can be used as a probe to study biological processes involving pyrazole-containing compounds.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
Agricultural Chemicals: It may be explored for use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroethoxy group and the pyrazole ring can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a methoxy group instead of a difluoroethoxy group, leading to variations in polarity and biological activity.
5-((2,2-Difluoroethoxy)methyl)-1H-pyrazol-3-amine: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness
The presence of both the difluoroethoxy group and the methyl group in 5-((2,2-Difluoroethoxy)methyl)-1-methyl-1H-pyrazol-3-amine imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
Properties
IUPAC Name |
5-(2,2-difluoroethoxymethyl)-1-methylpyrazol-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3O/c1-12-5(2-7(10)11-12)3-13-4-6(8)9/h2,6H,3-4H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUDZAYEGHUYPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801185110 | |
Record name | 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-80-7 | |
Record name | 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-3-amine, 5-[(2,2-difluoroethoxy)methyl]-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801185110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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